molecular formula C8H8O2 B1360083 5-Methyl-1,3-benzodioxole CAS No. 7145-99-5

5-Methyl-1,3-benzodioxole

Cat. No. B1360083
CAS RN: 7145-99-5
M. Wt: 136.15 g/mol
InChI Key: GHPODDMCSOYWNE-UHFFFAOYSA-N
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Patent
US06458805B2

Procedure details

To a 1:1 mixture of ethyl ether (100 mL) and conc. HCl (100 mL) at 0° C. was added (3,4-methylenedioxy)toluene (10 mL). Formaldehyde (20 mL, 37% in water) was then added dropwise. The reaction was stirred at 0° C. for 2 hours and at room temperature for an additional 10 hours. The reaction mixture was then diluted with ethyl ether (100 mL) and the two layers were separated. The organic layer was dried (MgSO4), the solid was filtered and the filtrate was concentrated. The residue was then heated with hexane (200 mL) and the insolubles were filtered off the hot solution. The filtrate was concentrated to give a mixture of (3,4-methylenedioxy)-6-methylbenzyl chloride (9.4 g, 63% yield) and bis[(3,4-methylenedioxy)-6-methyl]phenylmethane (3.6 g) as a white solid. This mixture was carried on to the next step without further purification.
[Compound]
Name
bis[(3,4-methylenedioxy)-6-methyl]phenylmethane
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]1[O:10][C:9]2[CH:8]=[CH:7][C:6]([CH3:11])=[CH:5][C:4]=2[O:3]1.[CH2:12]=O>C(OCC)C>[CH2:2]1[O:10][C:9]2[CH:8]=[C:7]([CH3:12])[C:6]([CH2:11][Cl:1])=[CH:5][C:4]=2[O:3]1

Inputs

Step One
Name
bis[(3,4-methylenedioxy)-6-methyl]phenylmethane
Quantity
3.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 2 hours and at room temperature for an additional 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The residue was then heated with hexane (200 mL)
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off the hot solution
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1OC=2C=C(CCl)C(=CC2O1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.